molecular formula C8H18ClN B2436793 (1-Cyclobutylethyl)(ethyl)amine hydrochloride CAS No. 2219419-43-7

(1-Cyclobutylethyl)(ethyl)amine hydrochloride

Cat. No.: B2436793
CAS No.: 2219419-43-7
M. Wt: 163.69
InChI Key: MHTRAHDZRSSIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclobutylethyl)(ethyl)amine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClN. It is primarily used in research and development settings, particularly in the field of pharmaceuticals. The compound is known for its unique structure, which includes a cyclobutyl group attached to an ethylamine moiety, making it an interesting subject for various chemical studies .

Scientific Research Applications

(1-Cyclobutylethyl)(ethyl)amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of amines depends on their specific chemical structure and the context in which they are used. In general, amines can act as bases, accepting a proton to form a conjugate acid . They can also act as nucleophiles, reacting with electrophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutylethyl)(ethyl)amine hydrochloride typically involves the reaction of cyclobutylcarbinol with ethylamine under acidic conditions to form the desired amine. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions often include:

  • Temperature: 0-5°C
  • Solvent: Anhydrous ethanol or methanol
  • Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves:

  • Mixing cyclobutylcarbinol and ethylamine in a reactor.
  • Adding hydrochloric acid to the mixture.
  • Maintaining the reaction temperature and stirring for the required time.
  • Isolating the product by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutylethyl)(ethyl)amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropylethyl)(ethyl)amine hydrochloride
  • (1-Cyclopentylethyl)(ethyl)amine hydrochloride
  • (1-Cyclohexylethyl)(ethyl)amine hydrochloride

Uniqueness

(1-Cyclobutylethyl)(ethyl)amine hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds that require specific spatial arrangements and electronic characteristics .

Properties

IUPAC Name

1-cyclobutyl-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-9-7(2)8-5-4-6-8;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTRAHDZRSSIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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